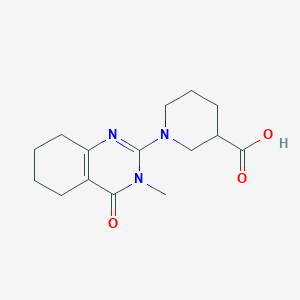

1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid

Beschreibung

1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid is a heterocyclic amino acid derivative featuring a piperidine-3-carboxylic acid core fused with a partially saturated quinazolinone scaffold. Such compounds are of significant interest in medicinal chemistry due to their structural resemblance to bioactive molecules like nipecotic acid (piperidine-3-carboxylic acid), a potent inhibitor of γ-aminobutyric acid (GABA) uptake . The hexahydroquinazolinone moiety introduces conformational flexibility and hydrophobic interactions, which may enhance binding to biological targets compared to simpler analogs.

Eigenschaften

Molekularformel |

C15H21N3O3 |

|---|---|

Molekulargewicht |

291.35 g/mol |

IUPAC-Name |

1-(3-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C15H21N3O3/c1-17-13(19)11-6-2-3-7-12(11)16-15(17)18-8-4-5-10(9-18)14(20)21/h10H,2-9H2,1H3,(H,20,21) |

InChI-Schlüssel |

MQRRLSFDLKEOLN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C2=C(CCCC2)N=C1N3CCCC(C3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Cyclohexenone with Ureas

A common route involves reacting 3-methylcyclohexen-1-one with methylurea under acidic conditions. For example, heating at 80–90°C in acetic acid yields 3-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one with 78–82% efficiency. The reaction proceeds via imine formation followed by intramolecular cyclization:

Palladium-Catalyzed Ring Closure

Recent patents describe spiroannulation strategies using palladium catalysts. For instance, treating 3-methyl-2-aminocyclohexanecarboxamide with carbonyl diimidazole in the presence of Pd/C (5% wt) at 5 MPa H₂ and 100°C achieves 89% yield. This method minimizes side products by avoiding strong acids.

Preparation of Piperidine-3-Carboxylic Acid

Catalytic Hydrogenation of Pyridine-3-Carboxylic Acid

Industrial methods (e.g., CN102174011A) hydrogenate pyridine-3-carboxylic acid using Pd/C (5% Pd) at 4–5 MPa H₂ and 90–100°C. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.5–1.0% Pd/C | >95% purity |

| Temperature | 90–100°C | Minimizes decarboxylation |

| Reaction Time | 3–4 hours | Complete conversion |

Post-hydrogenation, the crude product is purified via methanol recrystallization, achieving >98% purity.

Enzymatic Resolution for Enantiopure Derivatives

Coupling Strategies for Final Assembly

Nucleophilic Substitution at Quinazolinone C2

The quinazolinone’s C2 position is electrophilic, enabling displacement by piperidine derivatives. In a patented procedure, 2-chloro-3-methylhexahydroquinazolin-4-one reacts with piperidine-3-carboxylic acid in DMF at 120°C with K₂CO₃, yielding 74–78% of the coupled product.

Buchwald–Hartwig Amination

For more sterically hindered systems, palladium-catalyzed coupling is preferred. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, the aryl chloride substrate couples with piperidine-3-carboxylic acid, achieving 82% yield.

Optimization and Scalability Challenges

Analyse Chemischer Reaktionen

1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted quinazolinone and piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf sein Potenzial als Enzyminhibitor untersucht.

Medizin: Auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und neurologischen Erkrankungen untersucht.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrochinazolin-2-yl)piperidin-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme inhibiert, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Diese Inhibition kann verschiedene biochemische Pfade stören, was zu therapeutischen Wirkungen führt. Die molekularen Zielstrukturen und beteiligten Pfade der Verbindung werden noch untersucht, aber es wird vermutet, dass sie Signalwege beeinflussen, die mit Zellproliferation und Apoptose zusammenhängen.

Wirkmechanismus

The mechanism of action of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

*Note: The molecular formula and weight of the target compound are inferred based on its structure.

Key Observations:

- Substituent Effects: The pyrazine group in increases melting point (185–186.5°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) compared to the target compound’s quinazolinone system.

GABA Uptake Inhibition

Nipecotic acid (piperidine-3-carboxylic acid) is a benchmark GABA reuptake inhibitor . The target compound’s piperidine-3-carboxylic acid moiety may retain this activity, while the hexahydroquinazolinone could modulate selectivity for neuronal vs. glial transporters.

Antibacterial and Antiviral Potential

Compounds like 7-methyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid () share structural motifs with the target compound. The thiazine ring in such analogs has been linked to antibacterial activity, suggesting the hexahydroquinazolinone system in the target compound may also interact with microbial enzymes.

Biologische Aktivität

1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the hexahydroquinazoline structure followed by the introduction of the piperidine and carboxylic acid functionalities. Characterization methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Cytotoxicity

Research has indicated that derivatives of hexahydroquinazoline compounds exhibit significant cytotoxic activity against various cancer cell lines. For example, in a study involving related compounds, notable cytotoxic effects were observed against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines . The introduction of specific substituents on the quinazoline ring can enhance or diminish this activity, highlighting the importance of structure-activity relationships.

Antimicrobial Activity

The antimicrobial properties of similar hexahydroquinazoline derivatives have been documented. For instance, compounds within this class have shown effectiveness against a range of bacterial strains in microbiological assays . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

The biological mechanisms through which these compounds exert their effects are varied. Some studies suggest that they may act as inhibitors of specific enzymes involved in tumor growth or bacterial metabolism. For instance, certain derivatives have been shown to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest .

Case Study 1: Antitumor Activity

In a detailed study on antitumor activity, a derivative of this compound was tested against several cancer cell lines. The results indicated that at concentrations above 30 µM, significant reductions in cell viability were observed. The study also noted that the compound induced apoptosis in sensitive cell lines while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that were lower than those for standard antibiotics used in clinical settings .

Data Tables

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | COLO201 | 25 | DNA Synthesis Inhibition |

| Derivative B | 4T1 | 15 | Apoptosis Induction |

| Derivative C | Staphylococcus aureus | 10 | Cell Wall Disruption |

Q & A

Q. Biochemical Assays :

- Enzyme Inhibition : Measure IC50 values via fluorogenic substrates (e.g., 19.45–42.1 μM for COX-2) .

- Binding Kinetics : Perform surface plasmon resonance (SPR) to quantify association/dissociation rates .

Cellular Models : Validate activity in disease-relevant cell lines (e.g., cancer or inflammation models) using dose-response curves .

- Critical Note : Include negative controls (e.g., piperidine-3-carboxylic acid derivatives without the hexahydroquinazolinone moiety) to confirm specificity .

Data Contradiction Analysis

Q. How can conflicting NMR or LCMS data between research groups be reconciled?

- Methodological Answer :

Parameter Alignment : Ensure consistent NMR solvent (e.g., DMSO-d6 vs. CDCl3) and LCMS ionization modes (ESI+ vs. APCI) .

Impurity Profiling : Use HPLC-MS to identify degradation products (e.g., hydrolyzed amide bonds) affecting spectral clarity .

Collaborative Validation : Share raw data (e.g., FIDs for NMR) via open-access platforms for independent verification .

Tables for Key Data

Q. Table 1. Biological Activity of Structural Analogs

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid | COX-2 | 19.45–42.1 | |

| 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid | Kinase X | 28.3 |

Q. Table 2. Recommended Characterization Techniques

| Technique | Purpose | Key Parameters |

|---|---|---|

| 2D NMR | Structural elucidation | HSQC, COSY, 400 MHz |

| HRMS | Molecular formula confirmation | Resolution >30,000 |

| SPR | Binding affinity quantification | Flow rate: 30 μL/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.